2-fluoro-6-(propan-2-yl)benzoic acid
Description
Strategic Importance of Fluorinated Aromatic Carboxylic Acids in Chemical Synthesis
Fluorinated aromatic carboxylic acids are highly valued building blocks in the synthesis of complex organic molecules. The incorporation of fluorine into organic compounds can dramatically alter their physicochemical properties, including acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.netnih.gov These modifications are often beneficial in the development of pharmaceuticals and agrochemicals. researchgate.net For instance, the high electronegativity of fluorine can influence the acidity of the carboxylic acid group and create unique intermolecular interactions. nih.gov Aromatic carboxylic acids, in turn, serve as versatile precursors for a wide range of functional groups and are integral to the synthesis of numerous commercial products, including pharmaceuticals and dyes. nih.gov The presence of both a fluorine atom and a carboxylic acid group on an aromatic ring provides a powerful combination for fine-tuning molecular properties and reactivity.
Rationale for Investigating 2-Fluoro-6-(propan-2-yl)benzoic Acid within Contemporary Chemical Science
The specific structural features of this compound provide a strong rationale for its investigation. The compound serves as a valuable scaffold for exploring the interplay of the ortho effect from two distinct substituents. The small, highly electronegative fluorine atom and the bulkier, electron-donating isopropyl group create a unique electronic and steric environment around the carboxylic acid functionality.
This distinct substitution pattern makes this compound a promising building block in medicinal chemistry and agrochemical research. For example, the related compound, 2-fluoro-6-methylbenzoic acid, is a key intermediate in the synthesis of avacopan, a drug used to treat certain autoimmune diseases. ossila.com This suggests that the 2-fluoro-6-alkylbenzoic acid motif is a viable starting point for the development of new therapeutic agents. The isopropyl group, in particular, can enhance lipophilicity, potentially improving a drug candidate's ability to cross cell membranes.
Furthermore, from a synthetic perspective, the development of efficient and selective methods for the preparation of di-ortho-substituted benzoic acids like this one is an ongoing challenge. Research into the synthesis of this compound can drive the discovery of new catalytic methods for ortho-alkylation or other carbon-carbon bond-forming reactions on fluorine-containing aromatic rings. nih.gov
Physicochemical Properties of this compound and Its Analogs
While experimentally determined data for this compound is not widely available in the literature, its properties can be inferred from closely related analogs and computational predictions. The following table summarizes key physicochemical data for the target compound and some of its structural isomers and analogs.
| Property | This compound (Predicted) | 2-fluoro-4-(propan-2-yl)benzoic acid | 2-Fluorobenzoic acid | 2-Bromo-6-fluorobenzoic acid |
| Molecular Formula | C₁₀H₁₁FO₂ | C₁₀H₁₁FO₂ | C₇H₅FO₂ | C₇H₄BrFO₂ |
| Molecular Weight | 182.19 g/mol | 182.19 g/mol nih.gov | 140.11 g/mol sigmaaldrich.com | 219.01 g/mol sigmaaldrich.com |
| Melting Point | Not available | Not available | 122-125 °C sigmaaldrich.com | 154-158 °C sigmaaldrich.com |
| XLogP3 | 2.7 uni.lu | 3.7 nih.gov | 1.8 nih.gov | Not available |
| pKa | Not available | Not available | 3.27 wikipedia.org | Not available |
| CAS Number | 479676-21-6 | 1341179-82-5 nih.gov | 445-29-4 sigmaaldrich.com | 2252-37-1 sigmaaldrich.com |
Note: Some data for this compound are predicted values from computational models. Data for other compounds are from cited literature and databases.
Structure
3D Structure
Properties
CAS No. |
479676-21-6 |
|---|---|
Molecular Formula |
C10H11FO2 |
Molecular Weight |
182.19 g/mol |
IUPAC Name |
2-fluoro-6-propan-2-ylbenzoic acid |
InChI |
InChI=1S/C10H11FO2/c1-6(2)7-4-3-5-8(11)9(7)10(12)13/h3-6H,1-2H3,(H,12,13) |
InChI Key |
SORMKXISMDKNQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)F)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Fluoro 6 Propan 2 Yl Benzoic Acid and Its Precursors
De Novo Synthesis Pathways
The assembly of the target molecule can be approached through either a linear sequence, where substituents are introduced one by one onto a starting aromatic ring, or a convergent strategy, where pre-functionalized fragments are combined in a later step.
Multistep Linear Syntheses
A plausible multistep linear synthesis could commence from a readily available starting material like o-fluorobenzonitrile. A hypothetical route is outlined below, demonstrating the sequential introduction of the required functional groups.
A potential linear synthetic sequence could begin with a commercially available precursor such as 2-fluoro-6-methylbenzoic acid. ossila.com The methyl group in this precursor can undergo radical bromination, followed by a nucleophilic substitution to introduce a different functional group that could later be converted to an isopropyl group. ossila.com However, a more direct approach might involve starting from a simpler aromatic system and building the complexity.
For instance, a synthesis could start from o-fluoronitrobenzene. The nitro group can be reduced to an amine, which is then subjected to a Sandmeyer reaction. While challenging, this could potentially introduce the isopropyl group. A final step would involve the introduction of the carboxylic acid group, possibly through lithiation and subsequent reaction with carbon dioxide.
Another linear approach could start with 2-chloro-6-fluorobenzoic acid, which can be synthesized via diazotization, fluorination, ammoxidation, and hydrolysis reactions. researchgate.net The challenge then becomes the substitution of the chloro group with an isopropyl group, which could potentially be achieved through cross-coupling reactions.
A Chinese patent describes a multi-step synthesis of 2-fluoro-3-nitrobenzoic acid starting from o-methylphenol. wipo.int This process involves nitration, chlorination, fluorination, and finally oxidation of the methyl group to a carboxylic acid. wipo.int A similar strategy could be envisioned for 2-fluoro-6-(propan-2-yl)benzoic acid, where the starting material would be 2-isopropylphenol.
Table 1: Proposed Linear Synthesis Route
| Step | Reaction | Reagents and Conditions | Key Challenge |
|---|---|---|---|
| 1 | Nitration of 2-isopropylphenol | HNO₃, H₂SO₄ | Controlling regioselectivity |
| 2 | Chlorination of the hydroxyl group | SOCl₂ or POCl₃ | Potential for side reactions |
| 3 | Nucleophilic Fluorination | KF, high temperature | Harsh conditions, potential for low yield |
Convergent Synthetic Strategies
One possible convergent strategy could involve a Grignard reaction. For example, 2-fluoro-6-bromobenzene could be converted into a Grignard reagent, which is then reacted with a suitable electrophile to introduce the isopropyl and carboxylate groups in a stepwise manner.
Another convergent approach could utilize a Suzuki or other cross-coupling reaction. A boronic acid derivative of the isopropyl-containing fragment could be coupled with a fluorinated aromatic partner bearing a suitable leaving group like bromine or iodine.
Fluorination Techniques in Benzoic Acid Synthesis
The introduction of a fluorine atom onto a benzoic acid scaffold can be achieved through either electrophilic or nucleophilic methods. The choice of method often depends on the available starting materials and the other substituents present on the aromatic ring.
Electrophilic Fluorination Approaches
Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with a source of "F+". Reagents such as Selectfluor are commonly used for this purpose. For the synthesis of this compound, one could envision the direct fluorination of 2-isopropylbenzoic acid. However, the directing effects of the isopropyl and carboxylic acid groups would need to be carefully considered to achieve the desired regioselectivity. The isopropyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. This could lead to a mixture of products.
Recent research has shown the elemental sulfur-mediated synthesis of acyl fluorides from carboxylic acids using Selectfluor. arkat-usa.org This method avoids the formation of acid anhydrides and can be applied to a broad range of carboxylic acids. arkat-usa.org
Nucleophilic Fluorination Methodologies
Nucleophilic fluorination is a powerful tool for the synthesis of fluoroaromatic compounds, especially when a suitable precursor with a good leaving group is available. This approach typically involves the displacement of a leaving group, such as a nitro or chloro group, by a fluoride (B91410) ion.
A study on the synthesis of 2-fluorobenzoic acids utilized the nucleophilic fluorination of 1-arylbenziodoxolones. google.com This method provides a convenient, single-step preparation of 2-fluorobenzoic acids from readily available 1-arylbenziodoxolones. google.com The reaction of these precursors with cesium fluoride (CsF) in a polar aprotic solvent can yield the corresponding 2-fluorobenzoic acid. google.com The presence of an electron-withdrawing group on the benziodoxole ring was found to improve the yield of the fluorinated product. google.com
Another example is the preparation of 2-chloro-4,5-difluorobenzoic acid and 2,4,5-trifluorobenzoic acid through a process that involves nucleophilic substitution and fluorination steps. google.com
Table 2: Comparison of Fluorination Methods
| Method | Reagent Type | Typical Precursor | Advantages | Disadvantages |
|---|---|---|---|---|
| Electrophilic | F+ source (e.g., Selectfluor) | Electron-rich aromatic ring | Milder conditions for some substrates | Regioselectivity can be an issue |
Introduction of the Isopropyl Moiety in Aromatic Systems
The introduction of an isopropyl group onto an aromatic ring can be accomplished through various methods, with Friedel-Crafts alkylation being the most traditional. However, for a sterically hindered and electronically deactivated substrate like a fluorobenzoic acid, alternative methods are often necessary.
The Friedel-Crafts alkylation of an aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst is a classic method for forming carbon-carbon bonds. However, this reaction suffers from several drawbacks, including the potential for carbocation rearrangements and polysubstitution. In the case of 2-fluorobenzoic acid, the deactivating effect of the fluoro and carboxyl groups would make the reaction challenging.
A more controlled method for introducing the isopropyl group would be through a cross-coupling reaction. For instance, a Grignard reagent, such as isopropyl magnesium bromide, could be coupled with a fluorinated aromatic halide in the presence of a suitable catalyst.
Alternatively, the isopropylation could be achieved via a transition metal-catalyzed reaction. For example, a palladium-catalyzed coupling of an organoboron reagent (Suzuki coupling) or an organozinc reagent (Negishi coupling) with a halo-substituted fluorobenzoic acid derivative could be employed.
Friedel-Crafts Alkylation Analogues
The introduction of the isopropyl group onto a fluorinated aromatic ring is a critical step. While the classic Friedel-Crafts alkylation is a fundamental method for forming carbon-carbon bonds on aromatic rings, its application here has limitations. masterorganicchemistry.comchadsprep.com This reaction typically involves treating an alkyl halide with a Lewis acid, which generates a carbocation that is then attacked by the aromatic ring. masterorganicchemistry.comyoutube.com However, issues such as carbocation rearrangements and polyalkylation can occur, especially when the product is more reactive than the starting material. youtube.com
To circumvent these issues, Friedel-Crafts acylation is often preferred, followed by a reduction step. This two-step process introduces an acyl group, which is deactivating and thus prevents multiple substitutions. The resulting ketone can then be reduced to the desired alkyl group. Another approach involves the protonation of an alkene, like 2-methylpropene, to generate a stable carbocation for alkylation. masterorganicchemistry.com Brønsted acid-promoted Friedel-Crafts alkylation/cyclization reactions have also been developed for constructing complex molecular architectures. nih.gov
For the synthesis of precursors to this compound, a common starting material is a fluorinated benzene (B151609) derivative. The alkylation of this precursor with an isopropylating agent under Friedel-Crafts conditions or its analogues provides the 1-fluoro-3-isopropylbenzene scaffold.
Cross-Coupling Reactions for Alkyl Introduction
Modern organic synthesis increasingly relies on cross-coupling reactions for the precise formation of carbon-carbon bonds. Reactions such as the Suzuki-Miyaura and Sonogashira couplings are powerful tools for introducing alkyl and other functional groups onto aromatic rings. db-thueringen.de These methods offer high selectivity and functional group tolerance, making them suitable for complex syntheses.
In the context of synthesizing precursors for this compound, a cross-coupling strategy could involve a fluorinated aromatic compound bearing a leaving group (e.g., bromine or iodine). This substrate can then be coupled with an organometallic reagent containing the isopropyl group. For instance, a Suzuki-Miyaura reaction could couple a fluorinated phenylboronic acid with an isopropyl halide, or vice-versa, in the presence of a palladium catalyst. These reactions are known for their high yields and compatibility with a wide range of functional groups. db-thueringen.de
Carboxylation Strategies
The final step in the synthesis of this compound is the introduction of the carboxylic acid group. This can be achieved through several carboxylation strategies, most notably those involving organometallic intermediates.
Metal-Mediated Carboxylation
Direct carboxylation of the C-H bond of 1-fluoro-3-isopropylbenzene is a challenging but attractive route. More commonly, a pre-functionalized substrate is used. For instance, a halogenated precursor such as 1-bromo-2-fluoro-6-isopropylbenzene can be subjected to metal-mediated carboxylation. This can involve transition metal catalysts that facilitate the insertion of carbon dioxide.
Grignard Reagent-Based Carboxylation
A well-established and widely used method for synthesizing benzoic acids is the carboxylation of a Grignard reagent. wikipedia.orgyoutube.com This process involves the reaction of an aryl magnesium halide with carbon dioxide (often in the form of dry ice), followed by an acidic workup.
For the synthesis of this compound, the corresponding Grignard reagent, (2-fluoro-6-isopropylphenyl)magnesium bromide, would be prepared from 1-bromo-2-fluoro-6-isopropylbenzene and magnesium metal. This organometallic intermediate is then reacted with solid carbon dioxide. The subsequent addition of an acid protonates the resulting carboxylate salt to yield the final product. This method is generally high-yielding and a staple in laboratory synthesis. wikipedia.orgyoutube.com
Below is a table summarizing the key carboxylation strategies:
| Method | Precursor | Reagents | Key Features |
| Metal-Mediated Carboxylation | 1-bromo-2-fluoro-6-isopropylbenzene | Transition metal catalyst, CO₂ | Can offer direct routes but may require specific catalysts. |
| Grignard Reagent Carboxylation | 1-bromo-2-fluoro-6-isopropylbenzene | Mg, CO₂ (dry ice), H₃O⁺ | A classic, reliable, and high-yielding method. wikipedia.org |
Green Chemistry Principles in Synthesis Optimization
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals and active pharmaceutical ingredients to create more sustainable and environmentally friendly processes. dovepress.comrsc.org This includes the use of safer solvents, reducing waste, and improving energy efficiency.
Solvent-Free and Reduced-Solvent Synthesis
One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents. Research has explored performing reactions in alternative media or under solvent-free conditions. For the synthesis of benzoic acid derivatives, methodologies that utilize water as a solvent or are conducted neat (without any solvent) are highly desirable. brazilianjournals.com.br
The application of green chemistry principles to the synthesis of this compound is an ongoing area of research, with the goal of developing more economical and ecologically sound production methods.
Catalytic Efficiency and Sustainability Metrics
A plausible and efficient two-step synthetic pathway for this compound can be proposed, starting from readily available materials. The first step involves the synthesis of the precursor, 1-fluoro-3-isopropylbenzene, through a Friedel-Crafts alkylation reaction. The second step employs a directed ortho-metalation followed by carboxylation to introduce the carboxylic acid group at the desired position.
Step 1: Synthesis of the Precursor 1-Fluoro-3-isopropylbenzene via Friedel-Crafts Alkylation
The synthesis of 1-fluoro-3-isopropylbenzene can be achieved via the Friedel-Crafts alkylation of fluorobenzene (B45895) with an isopropylating agent, such as 2-propanol or isopropyl chloride, in the presence of an acid catalyst.
Catalytic Efficiency Analysis
Modern approaches have focused on the use of solid acid catalysts, such as zeolites (e.g., H-ZSM-5, H-Beta) and ion-exchange resins. These heterogeneous catalysts offer several advantages:
High Catalytic Activity: They can effectively promote the alkylation reaction under optimized conditions.
Selectivity: They can be tailored to favor the formation of the desired para and ortho isomers.
Reduced Waste: They eliminate the need for quenching and the subsequent aqueous work-up associated with traditional Lewis acids.
The turnover frequency (TOF), a measure of the catalyst's intrinsic activity, can vary widely depending on the specific catalyst, reaction temperature, and pressure. For zeolite catalysts in similar alkylation reactions, TOFs in the range of 10² to 10⁴ h⁻¹ have been reported.
Sustainability Metrics Analysis
The sustainability of this step can be evaluated using several green chemistry metrics. A comparison between the traditional AlCl₃-catalyzed process and a modern approach using a recyclable solid acid catalyst highlights the significant improvements in sustainability.
For the purpose of this analysis, we will assume a hypothetical reaction to produce one mole (138.18 g) of 1-fluoro-3-isopropylbenzene.
| Metric | Traditional (AlCl₃) | Modern (Solid Acid Catalyst) | Description |
| Atom Economy (AE) | ~83% | ~83% | The theoretical percentage of atoms from the reactants that are incorporated into the desired product. This is inherent to the reaction stoichiometry. |
| Reaction Mass Efficiency (RME) | ~60% | ~75% | The percentage of the mass of the final product relative to the total mass of reactants used. Assumes a lower yield for the traditional method due to side reactions and product loss during work-up. |
| E-Factor | ~15-20 | ~1-3 | The ratio of the mass of waste to the mass of product. The high E-factor for the traditional method is due to the stoichiometric use of AlCl₃ and the large volumes of water and solvents used in the work-up. |
| Process Mass Intensity (PMI) | ~16-21 | ~2-4 | The ratio of the total mass of all materials (reactants, solvents, catalyst, work-up chemicals) used to the mass of the product. This metric provides a more holistic view of the process's mass efficiency. |
Note: The values in this table are estimates based on typical laboratory-scale syntheses and are intended for illustrative purposes.
The data clearly indicates that the use of a recyclable solid acid catalyst dramatically improves the sustainability profile of the synthesis of 1-fluoro-3-isopropylbenzene by minimizing waste and improving mass efficiency.
Step 2: Directed Ortho-metalation and Carboxylation to Yield this compound
The second step involves the highly regioselective introduction of a carboxylic acid group at the position ortho to the fluorine atom on the benzene ring. This can be achieved through directed ortho-metalation using a strong base, followed by quenching with carbon dioxide.
Catalytic Efficiency Analysis
In this reaction, an organolithium reagent, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), is used to deprotonate the aromatic ring specifically at the position adjacent to the fluorine atom. The fluorine atom acts as a directing group, coordinating with the lithium cation and facilitating the deprotonation at the ortho position. While the organolithium reagent is consumed in the reaction and is therefore a reagent rather than a catalyst in the classical sense, its efficiency in directing the reaction to the desired product is a key consideration.
The efficiency of this step is highly dependent on the reaction conditions, including the choice of base, solvent (typically an ether like tetrahydrofuran (B95107) or diethyl ether), and temperature (usually low temperatures, e.g., -78 °C, are required to prevent side reactions). The subsequent carboxylation with solid or gaseous carbon dioxide is generally a high-yielding step.
From a catalytic perspective, there is ongoing research to develop methods where a substoichiometric amount of a base can be used in conjunction with a catalyst to achieve the desired transformation, though this is not yet standard practice for this type of reaction.
Sustainability Metrics Analysis
The main sustainability challenges in this step are the use of a stoichiometric amount of a highly reactive and pyrophoric organolithium reagent, the need for anhydrous and cryogenic conditions, and the generation of lithium salts as byproducts.
A sustainability analysis for this step, assuming the conversion of one mole (138.18 g) of 1-fluoro-3-isopropylbenzene to this compound (182.20 g), is presented below.
| Metric | Directed Ortho-metalation/Carboxylation | Description |
| Atom Economy (AE) | ~70% | The atom economy is lowered by the use of the organolithium reagent and the subsequent protonation step during work-up. |
| Reaction Mass Efficiency (RME) | ~65% | Assumes a good but not quantitative yield for the overall two-step process within this stage. |
| E-Factor | ~10-15 | The E-factor is significant due to the use of the organolithium reagent, the large volume of solvent required for the reaction and work-up, and the generation of lithium salts. |
| Process Mass Intensity (PMI) | ~11-16 | Reflects the high mass input relative to the product output, a common feature of reactions requiring stoichiometric organometallic reagents and extensive purification. |
Note: The values in this table are estimates based on typical laboratory-scale syntheses and are intended for illustrative purposes.
Overall Process Evaluation and Future Outlook
Future research to enhance the catalytic efficiency and sustainability of this synthesis could focus on:
Developing a one-pot synthesis from fluorobenzene that combines the alkylation and carboxylation steps, potentially using a multifunctional catalyst.
Exploring catalytic C-H activation methods for the direct carboxylation of 1-fluoro-3-isopropylbenzene, which would avoid the use of stoichiometric organolithium reagents and improve the atom economy and E-factor.
Investigating the use of more benign solvents and developing efficient methods for their recycling.
By focusing on these areas, the synthesis of this compound can be made more efficient, cost-effective, and environmentally friendly, aligning with the principles of green and sustainable chemistry.
Chemical Reactivity and Transformation Mechanisms of 2 Fluoro 6 Propan 2 Yl Benzoic Acid
Electrophilic Aromatic Substitution Patterns and Regioselectivity
The regiochemical outcome of electrophilic aromatic substitution (EAS) on the 2-fluoro-6-(propan-2-yl)benzoic acid ring is governed by the directing effects of its three substituents. The fluorine, isopropyl, and carboxylic acid groups each exert an influence on the aromatic system, making the prediction of substitution patterns a matter of considering their combined electronic and steric contributions. masterorganicchemistry.comlibretexts.org
The directing effects of the individual substituents are well-established in organic chemistry:
Isopropyl (-CH(CH₃)₂): An ortho-, para-directing and activating group due to inductive electron donation and hyperconjugation.
Carboxylic Acid (-COOH): A meta-directing and strongly deactivating group due to its electron-withdrawing resonance and inductive effects.
The substitution pattern is a result of the competition between these directing effects. The positions ortho and para to the activating isopropyl group are C3, C5, and C4. The positions meta to the deactivating carboxylic acid group are C3 and C5. The positions ortho and para to the deactivating fluorine atom are C3, C5, and C4. All three groups direct incoming electrophiles to the C3 and C5 positions. However, the C5 position is sterically less hindered than the C3 position, which is flanked by the bulky isopropyl group. Therefore, electrophilic substitution is most likely to occur at the C5 position. The C4 position is also activated by the isopropyl and fluorine groups, but the para-directing influence of the isopropyl group is generally stronger than that of fluorine.
| Substituent | Electronic Effect | Directing Influence | Overall Effect on Reactivity |
|---|---|---|---|
| -F (Fluoro) | Inductively withdrawing, Resonance donating | ortho, para | Deactivating |
| -CH(CH₃)₂ (Isopropyl) | Inductively donating, Hyperconjugation | ortho, para | Activating |
| -COOH (Carboxylic Acid) | Inductively and Resonance withdrawing | meta | Strongly Deactivating |
Nucleophilic Aromatic Substitution Involving the Fluorine Atom
Nucleophilic aromatic substitution (SNAr) offers a pathway to functionalize the this compound molecule by replacing the fluorine atom. Generally, SNAr reactions are facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In this molecule, the carboxylic acid group is ortho to the fluorine atom, which should activate the ring towards nucleophilic attack.
The mechanism proceeds via a two-step addition-elimination process, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The fluorine atom is an excellent leaving group in this context due to its high electronegativity, which polarizes the C-F bond and facilitates the initial attack by the nucleophile. youtube.com
Studies on related ortho-fluorobenzoic acids have demonstrated that the unprotected carboxylate can participate in directing and activating the SNAr reaction. For instance, unprotected 2-fluoro- and 2-methoxybenzoic acids have been shown to react with organolithium and Grignard reagents to displace the ortho-fluoro or methoxy (B1213986) group. researchgate.net This suggests that this compound could undergo similar transformations with a variety of nucleophiles, such as amines, alkoxides, and thiolates, to yield 2-substituted-6-isopropylbenzoic acids. Organic photoredox catalysis has also emerged as a mild method for the nucleophilic defluorination of unactivated fluoroarenes, expanding the scope of possible transformations. nih.gov
Reactions at the Carboxylic Acid Functionality
The carboxylic acid group is a versatile functional handle for a range of chemical transformations.
Esterification and Amidation Reactions
Esterification of this compound can be achieved through various methods, though the steric hindrance imposed by the ortho-isopropyl and ortho-fluoro substituents presents a challenge. Standard Fischer esterification with an alcohol under acidic catalysis may be slow. More forcing conditions or the use of more reactive derivatizing agents, such as acyl chlorides or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), might be necessary. For fluorinated benzoic acids, heterogeneous catalysts have also been employed to facilitate esterification. rsc.org For example, tin(II) compounds have been used as catalysts for the esterification of benzoic acid with long-chain alcohols. google.com
Amidation reactions are crucial for the synthesis of many biologically active molecules and materials. rsc.org Similar to esterification, the direct condensation of this compound with an amine is challenging due to the sterically hindered nature of the carboxyl group. The conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride (using, for example, thionyl chloride or oxalyl chloride) or an activated ester, is a common strategy to facilitate amide bond formation. Alternatively, a wide array of modern coupling reagents can be employed. Research on related compounds like 2-fluoro-6-methylbenzoic acid shows its use in amination reactions to form inhibitors for biological targets. ossila.com
Reduction and Decarboxylation Studies
The carboxylic acid functionality can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) are typically required for this transformation. The choice of reagent must consider potential side reactions, although the other functional groups (fluoro, isopropyl, aromatic ring) are generally stable to these conditions.
Decarboxylation, the removal of the carboxylic acid group, can be a more complex process for aromatic carboxylic acids. organic-chemistry.org The reaction often requires harsh conditions, such as high temperatures. However, the presence of electron-withdrawing substituents can facilitate decarboxylation. aiche.org For instance, studies on the decarboxylation of benzoic acids have shown that peroxyl radicals can induce this transformation. nih.gov The steric crowding around the carboxylic acid in this compound might also influence the ease of decarboxylation.
Metal-Catalyzed Cross-Coupling Reactions of Derivatives
The carbon-fluorine bond, while strong, can be activated for cross-coupling reactions under specific catalytic conditions. This opens up possibilities for further functionalization of the aromatic ring.
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While C-Cl, C-Br, and C-I bonds are more commonly used in these reactions, the activation of C-F bonds is an area of active research. nih.gov
Derivatives of this compound could potentially participate in palladium-catalyzed reactions. For instance, the carboxylic acid could be converted into other functional groups more amenable to cross-coupling. More directly, the C-F bond itself can be the site of reaction. Palladium-catalyzed cross-coupling of fluoroarenes, such as in Suzuki and Stille reactions, has been reported, often requiring specific ligands and conditions to facilitate the challenging oxidative addition step. nih.govrsc.org For example, (fluoroarene)tricarbonylchromium(0) complexes have been shown to undergo Suzuki and Stille cross-coupling reactions. rsc.org The development of palladium catalysts capable of activating the C-F bond of this compound or its derivatives would provide a direct route to biaryl compounds and other complex architectures. nih.gov
| Reaction Type | Functional Group Involved | Potential Reagents/Conditions | Expected Product Type |
|---|---|---|---|
| Electrophilic Aromatic Substitution | Aromatic Ring (C-H) | HNO₃/H₂SO₄, Br₂/FeBr₃ | Substituted on the aromatic ring, likely at C5 |
| Nucleophilic Aromatic Substitution | Aromatic Ring (C-F) | NaOR, R₂NH, RSH | 2-Alkoxy/Amino/Thio-6-isopropylbenzoic acid |
| Esterification | Carboxylic Acid | ROH, Acid catalyst; SOCl₂, ROH | Ester derivative |
| Amidation | Carboxylic Acid | Coupling agent, R₂NH; SOCl₂, R₂NH | Amide derivative |
| Reduction | Carboxylic Acid | LiAlH₄, BH₃·THF | (2-Fluoro-6-isopropylphenyl)methanol |
| Palladium-Catalyzed Coupling | Aromatic Ring (C-F) | Pd catalyst, boronic acid/organotin reagent | 2-Aryl/Alkenyl-6-isopropylbenzoic acid |
Copper-Mediated Transformations
Copper-catalyzed reactions are a cornerstone of modern organic synthesis, particularly for the formation of carbon-heteroatom and carbon-carbon bonds involving aryl halides and carboxylic acids. While specific studies on the copper-mediated transformations of this compound are not extensively documented, its reactivity can be inferred from established copper-catalyzed methodologies like the Ullmann and Goldberg reactions, as well as from C-H activation/functionalization strategies. The presence of both a fluoro and a bulky isopropyl group ortho to the carboxylic acid introduces significant steric hindrance and electronic effects that would modulate its reactivity in these transformations.
The Ullmann condensation, a classic copper-promoted reaction, traditionally involves the coupling of an aryl halide with an alcohol, amine, or thiol. researchgate.net In the context of this compound, the fluorine atom is generally a poor leaving group in nucleophilic aromatic substitution compared to heavier halogens. However, modern catalytic systems have shown efficacy with a broader range of substrates. researchgate.net
A pertinent example is the Goldberg reaction, which is the copper-catalyzed amination of an aryl halide. researchgate.net For instance, the coupling of 2-bromobenzoic acids with various amines proceeds with high regioselectivity, where the halide ortho to the carboxylic acid is substituted. rsc.org It is plausible that under suitable conditions, a derivative of this compound, such as 2-bromo-6-isopropylbenzoic acid, could undergo similar transformations. The steric bulk of the isopropyl group would likely necessitate optimized reaction conditions, potentially requiring higher temperatures or more active catalyst systems.
Another area of relevant copper-mediated transformations is the direct C-H functionalization of benzoic acids. These reactions often employ a directing group to achieve regioselective substitution. nih.gov The carboxylic acid moiety of this compound could itself act as a directing group, facilitating functionalization at the adjacent C-H position. However, the existing ortho-substituents (fluoro and isopropyl) would sterically hinder this approach.
The following table summarizes potential copper-mediated reactions involving derivatives of this compound, based on known transformations of analogous compounds.
| Reaction Type | Hypothetical Substrate | Reagent | Potential Product | Key Considerations |
| Goldberg Amination | 2-bromo-6-isopropylbenzoic acid | Aniline (B41778), Cu catalyst | N-phenyl-2-amino-6-isopropylbenzoic acid | Steric hindrance from the isopropyl group may affect reaction rates and yields. |
| Ullmann Ether Synthesis | 2-iodo-6-isopropylbenzoic acid | Phenol, Cu catalyst | 2-phenoxy-6-isopropylbenzoic acid | Aryl iodides are more reactive than chlorides or fluorides in Ullmann-type couplings. researchgate.net |
| C-H Sulfonylation | This compound with a directing group | Sodium sulfinate, Cu catalyst | Functionalized aryl sulfone | The inherent steric hindrance from the ortho-substituents presents a significant challenge. |
Pericyclic Reactions and Rearrangements Involving Derivatives
Pericyclic reactions, which proceed through a cyclic transition state, are powerful tools for the construction of complex molecular architectures. For derivatives of this compound, several types of pericyclic reactions can be envisaged, although no specific examples are found in the literature for this exact compound. The outcomes of such reactions would be heavily influenced by the steric and electronic nature of the ortho substituents.
One of the most well-known pericyclic reactions is the Claisen rearrangement , a researchgate.netresearchgate.net-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether. rsc.org A hypothetical derivative, the allyl ether of 2-fluoro-6-(propan-2-yl)phenol (which could be accessed from the parent benzoic acid via decarboxylation and subsequent etherification), would be a candidate for this transformation. Upon heating, this allyl ether would be expected to rearrange to form an ortho-allylated phenol. However, due to the presence of the bulky isopropyl group at one of the ortho positions, the rearrangement would likely proceed to the available ortho position. If both ortho positions were blocked, a subsequent Cope rearrangement could lead to the para-substituted product. researchgate.net
Electrocyclic reactions , another class of pericyclic reactions, involve the formation of a sigma bond between the termini of a conjugated pi system, or the reverse ring-opening process. rsc.org A derivative of this compound containing a conjugated polyene system could potentially undergo thermally or photochemically induced electrocyclization. The stereochemical outcome of such a reaction would be governed by the Woodward-Hoffmann rules.
Diels-Alder reactions , or [4+2] cycloadditions, are less likely to directly involve the aromatic ring of this compound unless it is part of a larger, more reactive diene system. However, derivatives containing diene or dienophile moieties could certainly participate in such reactions. The fluorine and isopropyl substituents would act as stereodirecting groups and could influence the endo/exo selectivity of the cycloaddition.
The following table outlines hypothetical pericyclic reactions for derivatives of this compound.
| Reaction Type | Hypothetical Derivative | Conditions | Potential Product | Governing Principles |
| Claisen Rearrangement | Allyl 2-fluoro-6-isopropylphenyl ether | Heat | 2-allyl-6-fluoro-4-isopropylphenol | researchgate.netresearchgate.net-Sigmatropic shift; steric hindrance directs the allyl group. |
| Electrocyclization | (Z,Z)-1-(2-fluoro-6-isopropylphenyl)hexa-1,3,5-triene | Heat or Light | 5-fluoro-9-isopropyl-1,2-dihydronaphthalene | 6π electron system; stereochemistry dictated by Woodward-Hoffmann rules. |
| Diels-Alder Cycloaddition | 2-fluoro-6-isopropylphenyl acrylate | Diene (e.g., butadiene), Heat | Cyclohexene adduct | [4+2] cycloaddition; regioselectivity influenced by electronic effects of substituents. |
Photochemical Reactivity and Pathways
The photochemical behavior of this compound is anticipated to be influenced by its aromatic chromophore and the nature of its substituents. While specific photochemical studies on this molecule are not available, potential reaction pathways can be predicted based on the known photochemistry of related aromatic carboxylic acids and fluorinated aromatic compounds.
One of the primary photochemical reactions of aromatic carboxylic acids is photodecarboxylation . Upon UV irradiation, benzoic acid and its derivatives can undergo cleavage of the carboxyl group to generate an aryl radical. This radical can then abstract a hydrogen atom from the solvent or another hydrogen donor to yield the corresponding arene. rsc.org In the case of this compound, photodecarboxylation would be expected to produce 1-fluoro-3-isopropylbenzene. The efficiency of this process can be influenced by the solvent and the presence of photosensitizers or quenchers.
Another potential photochemical pathway involves the activation of the C-F bond . The carbon-fluorine bond is the strongest single bond in organic chemistry, making its cleavage challenging. However, photochemical methods, particularly those involving photoredox catalysis, have emerged as a viable strategy for C-F bond activation. rsc.orgnih.gov Under such conditions, it is conceivable that the C-F bond in this compound could be functionalized, although this would likely be a more complex and less common pathway than photodecarboxylation.
The presence of the electron-donating isopropyl group and the electron-withdrawing fluorine atom on the benzene (B151609) ring will also influence the excited-state properties of the molecule. These substituents can affect the energy levels of the excited singlet and triplet states, influencing the rates of photophysical processes such as fluorescence and intersystem crossing, and consequently the quantum yields of photochemical reactions.
The following table summarizes the plausible photochemical pathways for this compound.
| Photochemical Pathway | Initiation | Key Intermediate | Primary Product | Influencing Factors |
| Photodecarboxylation | UV irradiation | 2-fluoro-6-isopropylphenyl radical | 1-fluoro-3-isopropylbenzene | Solvent, presence of hydrogen donors. rsc.org |
| C-F Bond Activation | Photoredox catalysis | Aryl radical anion or related species | Functionalized benzoic acid derivative | Photocatalyst, sacrificial electron donor/acceptor. rsc.orgnih.gov |
| Photoisomerization | UV irradiation | Excited state isomer | Positional isomer (unlikely for the benzene ring itself) | Nature of the excited state, solvent polarity. |
Derivatives, Analogs, and Structural Modifications of 2 Fluoro 6 Propan 2 Yl Benzoic Acid
Synthesis of Esters and Amides for Mechanistic and Structural Studies
The conversion of 2-fluoro-6-(propan-2-yl)benzoic acid into its corresponding esters and amides is a fundamental transformation for creating derivatives for further study. However, the presence of two ortho-substituents (fluoro and isopropyl groups) creates significant steric hindrance around the carboxylic acid, making these reactions challenging.
Esterification: Standard Fischer esterification (acid-catalyzed reaction with an alcohol) is often slow and inefficient for sterically hindered acids. More potent methods are required, such as:
Acyl Chloride Formation: The carboxylic acid can first be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. wikipedia.org The resulting acyl chloride is then reacted with the desired alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct.
Carbodiimide (B86325) Coupling: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a reactive O-acylisourea intermediate, which is then readily attacked by an alcohol.
Amidation: The synthesis of amides from this compound also requires overcoming the steric barrier. The direct reaction between the carboxylic acid and an amine to form an ammonium (B1175870) carboxylate salt typically requires high temperatures to dehydrate and form the amide bond, which can lead to side products. wikipedia.org Therefore, coupling agents are standardly employed. rsc.orgnih.gov
Recent methodologies offer efficient, mild alternatives for amide synthesis. One such method involves the copper-catalyzed direct formation of amide bonds from non-activated carboxylic acids and amines. rsc.org This process utilizes an isothiocyanate to generate a reactive carbodiimide intermediate in situ, which then couples with the carboxylic acid and amine. rsc.org Another approach uses fluorinating reagents like Deoxo-Fluor, which convert the carboxylic acid to a reactive acid fluoride (B91410) in situ, followed by the addition of an amine to form the amide. nih.gov This method is noted for its mild conditions and high yields. nih.gov
Table 1: Comparison of Amide Synthesis Methods
| Method | Coupling/Activating Agent | Key Features | Typical Conditions | Reference |
|---|---|---|---|---|
| Carbodiimide Coupling | EDC, DCC | Widely used, forms urea (B33335) byproduct. | Room temperature, various solvents (DCM, DMF). | nih.gov |
| Acyl Halide | Thionyl Chloride, Oxalyl Chloride | Highly reactive intermediate. | Often requires a base (e.g., pyridine). | wikipedia.org |
| Copper-Catalyzed | Isothiocyanate / CuCl₂ | Mild conditions, good for non-activated acids. | Room temperature, DMF. | rsc.org |
| In Situ Fluorination | Deoxo-Fluor | Forms reactive acyl fluoride, mild. | 0°C to room temperature, CH₂Cl₂. | nih.gov |
These synthetic routes are essential for creating specific ester and amide derivatives, which can then be used as probes in mechanistic studies, for example, to investigate enzyme-ligand interactions or to analyze the impact of steric and electronic effects on reaction pathways. nih.govresearchgate.net
Exploration of Isosteric Replacements
Isosteric replacement is a strategy used to substitute functional groups with other groups that have similar spatial or electronic characteristics. This is a powerful tool for systematically probing the role of a specific group within a molecule.
Carboxylic Acid Isosteres: The carboxylic acid group is a key functional moiety, acting as a hydrogen bond donor and acceptor. Replacing it with established bioisosteres can modulate properties like acidity, lipophilicity, and metabolic stability. drughunter.com
Tetrazoles: A 5-substituted 1H-tetrazole is one of the most common non-classical isosteres for a carboxylic acid. It maintains a similar acidic pKa (around 4.5-4.9) and spatial arrangement of the acidic proton. drughunter.com The synthesis would involve converting the carboxylic acid to a nitrile, followed by a [2+3] cycloaddition with an azide (B81097) source (e.g., sodium azide).
Acyl Sulfonamides: This group also mimics the acidic proton of a carboxylic acid and can form similar hydrogen bond interactions. drughunter.com The synthesis involves converting the parent aniline (B41778) to a sulfonamide, followed by acylation.
Fluorine Isosteres: The fluorine atom on the aromatic ring influences the molecule's electronic properties through its strong inductive electron withdrawal and weak resonance donation. It can be replaced by other groups to fine-tune these properties.
Hydroxyl Group (-OH): Replacing fluorine with a hydroxyl group (e.g., forming 2-hydroxy-6-isopropylbenzoic acid) would introduce a hydrogen bond-donating group and alter the electronic nature of the ring.
Cyano Group (-CN): A cyano group is a strong electron-withdrawing group and can act as a hydrogen bond acceptor.
Methyl Group (-CH₃): Replacing fluorine with a methyl group (to give 2-methyl-6-isopropylbenzoic acid) would reduce the electron-withdrawing nature and increase lipophilicity.
Aromatic Ring Isosteres: For more profound structural changes, the entire benzene (B151609) ring can be replaced with scaffolds that mimic its substituent vectors. Saturated bicyclic compounds are often explored for this purpose.
Bicyclo[1.1.1]pentanes (BCPs): 1,2-disubstituted BCPs have been investigated as isosteres for ortho-substituted benzenes. nih.gov
Bicyclo[3.1.1]heptanes (BCHeps): Similarly, 1,2-disubstituted BCHeps have been proposed as ortho-benzene mimics. nih.gov These replacements drastically alter the planarity and electronic character of the core scaffold while attempting to maintain the three-dimensional orientation of the functional groups.
Modifications to the Isopropyl Moiety
Altering the isopropyl group at the 6-position allows for the exploration of how steric bulk and lipophilicity in this region affect molecular interactions.
Homologation: The isopropyl group can be replaced with smaller (ethyl, methyl) or larger (tert-butyl, cyclohexyl) alkyl groups. The synthesis of these analogs would typically start from a different commercially available substituted toluene (B28343) or benzene derivative. For instance, the analog 2-fluoro-6-methylbenzoic acid is a known compound used as a building block in chemical synthesis. ossila.comnih.gov
Functionalization: The isopropyl group itself can be functionalized. For example, benzylic oxidation could introduce a hydroxyl group, creating a tertiary alcohol. Radical halogenation could introduce a bromine or chlorine atom, providing a handle for subsequent nucleophilic substitution reactions to introduce a variety of other functional groups. A related compound, 2-fluoro-6-methylbenzoic acid, is known to undergo radical bromination on the methyl group, which enables further synthesis. ossila.com
Introduction of Unsaturation: A double bond could be introduced into the isopropyl group via an elimination reaction from a halogenated or hydroxylated intermediate, forming a propenyl group.
Halogenation and Other Aromatic Substitutions
Introducing additional substituents onto the aromatic ring of this compound is governed by the directing effects of the existing groups. This process is known as electrophilic aromatic substitution (EAS). pressbooks.pub
The directing effects of the current substituents are:
-F (Fluoro): Ortho-, para-directing and deactivating.
-CH(CH₃)₂ (Isopropyl): Ortho-, para-directing and activating.
-COOH (Carboxylic Acid): Meta-directing and deactivating.
The positions ortho to the fluoro (position 3) and isopropyl (position 5) groups and para to the fluoro group (position 5) and isopropyl group (position 3) are activated. The position meta to the carboxylic acid (position 4) is also a potential site. The combined influence of these groups makes predicting the exact outcome complex, but the most likely positions for substitution are positions 4 and 5.
Halogenation: Further halogenation (e.g., chlorination or bromination) would typically require a Lewis acid catalyst (e.g., FeCl₃ or FeBr₃). pressbooks.pub The reaction would likely yield a mixture of products, with substitution at the C4 or C5 positions.
Nitration: Nitration, using a mixture of concentrated nitric and sulfuric acids, introduces a nitro group (-NO₂). pressbooks.pub This powerful deactivating group would likely be directed to the C4 or C5 position.
Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group (-SO₃H). This reaction is often reversible. pressbooks.pub
Table 2: Predicted Products of Electrophilic Aromatic Substitution
| Reaction | Reagents | Likely Position of New Substituent | Resulting Compound Class | Reference |
|---|---|---|---|---|
| Bromination | Br₂, FeBr₃ | C4 or C5 | Bromo-2-fluoro-6-(propan-2-yl)benzoic acid | pressbooks.pub |
| Nitration | HNO₃, H₂SO₄ | C4 or C5 | Nitro-2-fluoro-6-(propan-2-yl)benzoic acid | pressbooks.pub |
| Sulfonation | SO₃, H₂SO₄ | C4 or C5 | Sulfo-2-fluoro-6-(propan-2-yl)benzoic acid | pressbooks.pub |
Conjugation with Peptides, Polymers, or Nanomaterials for Research Applications (excluding clinical delivery)
The carboxylic acid functionality of this compound is an ideal handle for conjugation to other molecules, such as peptides, polymers, or nanomaterials, for various research purposes. nih.gov This conjugation is typically achieved by forming a stable amide bond. nih.gov
Peptide Conjugation: The molecule can be coupled to the N-terminus of a peptide or an amino acid side chain (like lysine) using standard peptide coupling chemistry. nih.gov Reagents such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HATU are used to facilitate the amide bond formation. acs.org Such conjugates can be used in research to:
Probe Binding Sites: Attaching the molecule to a known peptide can help investigate the binding pockets of receptors or enzymes.
Develop Research Tools: A peptide conjugate could be synthesized with a fluorescent label or a biotin (B1667282) tag on the peptide portion, allowing the small molecule's interactions to be tracked and visualized in biological assays.
Polymer Conjugation: The benzoic acid derivative can be attached to a polymer backbone. For example, it could be reacted with an amine-functionalized polymer to create a material with modified surface properties. Alternatively, it can be used to functionalize a polymerization initiator. For instance, an SG1-functionalized peptide has been used to initiate nitroxide-mediated polymerization (NMP) to create a polystyrene-peptide conjugate. acs.org This approach allows for the creation of advanced materials where the properties of the polymer are combined with the specific chemical nature of the benzoic acid derivative.
Nanomaterial Functionalization: The carboxylic acid group can be used to anchor the molecule to the surface of nanomaterials, such as gold nanoparticles or quantum dots. This is often done by first functionalizing the surface with amine groups and then using carbodiimide chemistry to attach the molecule. These functionalized nanomaterials can be used as sensors or as platforms for studying molecular recognition events at a nanoscale level.
Synthesis of Chirally Modified Analogs
Introducing chirality into the structure of this compound can lead to enantiomers with distinct biological or chemical properties.
Modification of the Isopropyl Group: The most direct way to introduce a chiral center is to modify the isopropyl group. For example, replacing the isopropyl group with a sec-butyl group (-CH(CH₃)CH₂CH₃) would make the benzylic carbon a stereocenter. The synthesis of such an analog would likely start from a chiral precursor or involve a resolution step to separate the two enantiomers.
Resolution via Diastereomeric Salts: A classical method for separating enantiomers of a carboxylic acid is to form diastereomeric salts. The racemic acid is reacted with a single enantiomer of a chiral amine (e.g., (R)- or (S)-1-phenylethylamine). The resulting diastereomeric salts often have different solubilities, allowing them to be separated by fractional crystallization. Once separated, the acid can be liberated from the salt by treatment with a strong acid.
Resolution via Diastereomeric Esters: A similar strategy involves forming diastereomeric esters by reacting the racemic acid with a chiral alcohol. These esters can then be separated by chromatography. Subsequent hydrolysis of the separated esters yields the enantiomerically pure carboxylic acids. This strategy has been successfully used for the gram-scale preparation of enantiomerically pure ferrocene (B1249389) carboxylic acid derivatives. arkat-usa.org
Asymmetric Synthesis: More advanced approaches could involve an asymmetric synthesis, where a prochiral precursor is converted into a single enantiomer of the target molecule using a chiral catalyst or reagent. For example, an asymmetric hydrogenation of a propenyl-substituted precursor could establish the chiral center at the alkyl chain.
Advanced Spectroscopic and Structural Elucidation Studies of 2 Fluoro 6 Propan 2 Yl Benzoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Stereochemistry
NMR spectroscopy is a cornerstone technique for determining the structure and dynamics of organic molecules in solution. For fluorinated compounds like 2-fluoro-6-(propan-2-yl)benzoic acid, ¹⁹F NMR offers a particularly powerful analytical window.
Fluorine-19 NMR Chemical Shift Anisotropy Studies
Fluorine-19 (¹⁹F) is an ideal nucleus for NMR studies due to its 100% natural abundance, spin of ½, and high sensitivity, which is approximately 83% that of the proton (¹H) nucleus. alfa-chemistry.com A key feature of ¹⁹F NMR is its exceptionally wide chemical shift range, spanning up to 800 ppm, which minimizes the probability of peak overlap and provides high resolution for distinct fluorine environments. azom.comwikipedia.org
The chemical shift of a fluorine nucleus is highly sensitive to its local electronic environment. alfa-chemistry.com Electron-withdrawing groups deshield the nucleus, causing a downfield shift, while electron-donating groups increase shielding, resulting in an upfield shift. alfa-chemistry.com In this compound, the ¹⁹F chemical shift is influenced by the electronic effects of the ortho-isopropyl and ortho-carboxylic acid groups, as well as by through-space interactions.
Chemical Shift Anisotropy (CSA) refers to the orientation-dependence of the chemical shift. While direct CSA studies on this compound are not available in the surveyed literature, the principles of ¹⁹F NMR indicate that the electronic environment around the fluorine atom is highly asymmetric, which would lead to a significant CSA. This anisotropy can provide detailed information about the local geometry and electronic structure around the C-F bond.
Table 1: Typical ¹⁹F NMR Chemical Shift Ranges for Common Organic Functional Groups wikipedia.org This table provides general reference ranges. The specific shift for this compound would be dependent on its unique substitution pattern and solvent conditions.
| Functional Group | Chemical Shift Range (ppm vs. CFCl₃) |
| R-CH₂F | -200 to -220 |
| Aryl-F | -100 to -140 |
| R-C(F )=CH₂ | -90 to -120 |
| R-COF | +20 to +50 |
| -CF ₃ | -50 to -70 |
Conformational Dynamics via Variable Temperature NMR
Variable Temperature (VT) NMR is a powerful technique used to study dynamic processes, such as the rotation of functional groups and conformational equilibria. By recording spectra at different temperatures, it is possible to observe changes in peak shapes, coalescence phenomena, and shifts in equilibrium, which allows for the calculation of energy barriers for these processes.
While a specific VT-NMR study on this compound was not found, research on analogous compounds like 2-fluoro-4-hydroxybenzoic acid provides a clear illustration of the conformational complexities. researchgate.netmdpi.com In a study using matrix isolation and near-IR irradiation, researchers identified multiple conformers based on the orientation of the carboxylic acid and hydroxyl groups. researchgate.netmdpi.com The primary conformers differed in the orientation of the carboxylic acid group, existing in either a cis or trans form, where an intramolecular hydrogen bond could form between the carboxylic proton and the fluorine atom in the cis conformation. mdpi.com
For this compound, the key conformational flexibility would involve the rotation of the carboxylic acid and isopropyl groups. VT-NMR could be used to probe the energy barrier for the rotation of the C-COOH bond and to determine the relative populations of conformers where the carboxylic acid proton is oriented towards or away from the fluorine atom.
Table 2: Hypothetical Conformational Analysis of this compound based on Analogous Systems researchgate.netmdpi.com This table illustrates the types of conformers and data that could be obtained from a detailed conformational study.
| Conformer | Description | Expected Relative Stability | Key Intramolecular Interaction |
| Conformer A | trans-COOH (OH points away from F) | Most Stable | O-H···O=C (intramolecular in COOH) |
| Conformer B | cis-COOH (OH points toward F) | Less Stable | O-H···F (intramolecular) |
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms and molecules in the solid state, offering unparalleled insight into packing, hydrogen bonding, and supramolecular structures.
Polymorphism and Co-crystallization Investigations
Polymorphism is the ability of a compound to exist in more than one crystal structure. rsc.org Different polymorphs can have distinct physical properties. Benzoic acid derivatives are well-known for exhibiting polymorphism, often due to the flexibility of the carboxylic acid group and its ability to form different hydrogen-bonding motifs (synthons). mdpi.com For instance, studies on 2,6-dimethoxybenzoic acid have identified three different polymorphs, which are classified as both conformational and synthon polymorphs. mdpi.com
Given the presence of flexible isopropyl and carboxylic acid groups, this compound has the potential to exhibit polymorphism. Different crystalline forms could arise from variations in the conformation of the isopropyl group or, more commonly, different arrangements of the carboxylic acid hydrogen-bonding network.
Co-crystallization involves crystallizing a target molecule with a second component (a co-former) to create a new crystalline solid with a defined stoichiometric ratio. google.com This technique is widely used to modify the physical properties of active pharmaceutical ingredients. While no specific co-crystals of this compound are reported, its carboxylic acid group makes it an excellent candidate for forming co-crystals with co-formers containing complementary functional groups like pyridines or amides. google.com
Hydrogen Bonding Networks and Supramolecular Assembly
In the solid state, carboxylic acids almost universally form strong hydrogen bonds. The most common motif is the centrosymmetric dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds, creating a robust R²₂(8) ring motif. researchgate.net This dimer is the fundamental building block in the crystal structure of benzoic acid itself. researchgate.net
In substituted benzoic acids, other weaker interactions, such as C-H···O and C-H···F hydrogen bonds, play a crucial role in consolidating the crystal packing. nih.gov In the crystal structure of a related compound, 2-fluoro-4-(methoxycarbonyl)benzoic acid, the molecules form the expected carboxylic acid dimers, and these dimers are further linked into sheets by C-H···O and C-H···F interactions. nih.gov The carboxylic acid group was found to be twisted out of the plane of the benzene (B151609) ring. nih.gov For this compound, a similar dimeric structure is expected, with the supramolecular assembly being further directed by interactions involving the fluorine and isopropyl substituents.
Table 3: Potential Intermolecular Interactions in the Crystal Structure of this compound researchgate.netnih.gov
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Crystal Packing |
| Strong Hydrogen Bond | O-H (carboxyl) | O=C (carboxyl) | 2.6 - 2.7 | Forms primary dimeric synthons |
| Weak Hydrogen Bond | C-H (aromatic) | O=C (carboxyl) | 3.0 - 3.5 | Links dimers into sheets/layers |
| Weak Hydrogen Bond | C-H (aromatic/isopropyl) | F | 3.0 - 3.5 | Stabilizes overall 3D network |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Interactions
Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and are sensitive to their local environment, including conformation and hydrogen bonding.
For this compound, the IR and Raman spectra would be dominated by vibrations of the carboxylic acid, the aromatic ring, the C-F bond, and the isopropyl group. The most informative bands would be:
O-H Stretch: In a non-hydrogen-bonded state (e.g., in a dilute solution in a non-polar solvent), this would appear as a sharp band. In the solid state, due to strong hydrogen bonding in the dimer, it becomes a very broad and intense absorption over a wide range (typically 2500-3300 cm⁻¹).
C=O Stretch: The carbonyl stretching vibration is very sensitive to hydrogen bonding. For a free carboxylic acid, it appears around 1760 cm⁻¹. In the hydrogen-bonded dimer, this band shifts to a lower frequency, typically in the range of 1680-1710 cm⁻¹. nih.gov
C-F Stretch: The C-F stretching vibration typically appears as a strong band in the IR spectrum in the region of 1200-1300 cm⁻¹. Its exact position can provide information about the electronic environment of the aromatic ring.
Studies on similar molecules like 2-fluoro-4-hydroxybenzoic acid have used IR spectroscopy to distinguish between different conformers, as the vibrational frequencies, particularly of the O-H and C=O groups, shift depending on the presence and nature of intramolecular hydrogen bonds. mdpi.com
Table 4: Characteristic Infrared Absorption Frequencies for this compound mdpi.comnih.gov
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Comments |
| ν(O-H) | Carboxylic Acid (dimer) | 2500 - 3300 (very broad) | Characteristic of strong hydrogen bonding. |
| ν(C-H) | Isopropyl / Aromatic | 2850 - 3100 | Aliphatic and aromatic C-H stretching. |
| ν(C=O) | Carboxylic Acid (dimer) | 1680 - 1710 | Lower frequency indicates strong H-bonding. |
| δ(O-H) / ν(C-O) | Carboxylic Acid | 1200 - 1450 | In-plane O-H bend coupled with C-O stretch. |
| ν(C-F) | Aryl-Fluoride | 1200 - 1300 | Strong absorption characteristic of the C-F bond. |
High-Resolution Mass Spectrometry for Reaction Monitoring and Product Characterization
High-Resolution Mass Spectrometry (HRMS) stands as an indispensable analytical technique in the synthesis and characterization of this compound and its derivatives. Its capacity for precise mass determination to several decimal places allows for the unambiguous identification of molecular formulas, a critical step in confirming the successful synthesis of the target compound and in identifying impurities and reaction byproducts.
In a typical synthetic route, such as the carboxylation of a Grignard reagent, HRMS can be employed for real-time reaction monitoring. For instance, the synthesis of this compound may proceed via the reaction of 1-fluoro-3-isopropylbenzene to form a Grignard reagent, followed by quenching with solid carbon dioxide. Throughout this process, small aliquots of the reaction mixture can be sampled, quenched, and rapidly analyzed by HRMS. This allows chemists to track the consumption of the starting materials and the formation of the desired product.
The fragmentation patterns observed in the mass spectrum provide valuable structural information. Under electrospray ionization (ESI) in negative mode, this compound readily forms the deprotonated molecule [M-H]⁻. A characteristic fragmentation pathway for benzoic acids is the loss of carbon dioxide (CO₂), which can be observed in tandem mass spectrometry (MS/MS) experiments. This decarboxylation results in the formation of a fluoroisopropylphenyl anion, providing further confirmation of the compound's structure.
The high resolving power of modern mass spectrometers, such as Orbitrap or FT-ICR instruments, is crucial for distinguishing between species with very similar nominal masses. This is particularly important when dealing with complex reaction mixtures where multiple side products may be present. For example, HRMS can differentiate the desired product from potential impurities formed through side reactions like Wurtz coupling during Grignard reagent formation.
A hypothetical reaction monitoring of the synthesis of this compound using HRMS could yield the data presented in the interactive table below. This table illustrates the change in the relative abundance of key species over the course of the reaction.
Interactive Data Table: HRMS Reaction Monitoring of this compound Synthesis
| Reaction Time (minutes) | Relative Abundance of 1-fluoro-3-isopropylbenzene [M]⁺ | Relative Abundance of this compound [M-H]⁻ | Key Observations |
| 0 | 100% | 0% | Start of reaction, only starting material present. |
| 30 | 65% | 35% | Grignard reagent formation and carboxylation initiated. |
| 60 | 25% | 75% | Significant conversion to the desired product. |
| 120 | <5% | >95% | Reaction nearing completion. |
Furthermore, HRMS is the definitive method for confirming the elemental composition of the final, purified product. The experimentally measured accurate mass is compared with the theoretically calculated mass for the expected molecular formula. A mass error of less than 5 ppm is generally considered confirmation of the assigned formula.
Table: HRMS Data for the Characterization of this compound
| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed m/z [M-H]⁻ | Mass Error (ppm) |
| This compound | C₁₀H₁₁FO₂ | 182.0743 | 181.0670 | 1.8 |
Circular Dichroism Spectroscopy for Chiral Derivatives (if applicable)
Circular Dichroism (CD) spectroscopy is a powerful technique for the stereochemical analysis of chiral molecules. While this compound itself is not chiral, its derivatives can be designed to possess chirality, making CD spectroscopy a relevant and insightful analytical tool.
A key example where chirality could be introduced is through atropisomerism. Atropisomers are stereoisomers that arise from hindered rotation around a single bond. By introducing a suitable substituent at the ortho position of a biphenyl (B1667301) system derived from this compound, it is possible to create a chiral, non-racemizing molecule. For instance, the coupling of this compound with another aromatic ring system could lead to a chiral biaryl derivative.
In such cases, CD spectroscopy would be instrumental in both identifying the presence of chirality and determining the absolute configuration of the atropisomers. The CD spectrum of a chiral compound shows positive and/or negative peaks (Cotton effects) at the wavelengths of UV-Vis absorption, which are characteristic of the molecule's three-dimensional structure.
The enantiomers of a chiral derivative would exhibit mirror-image CD spectra. This property is invaluable for monitoring enantioselective syntheses or the progress of chiral separations. The sign and intensity of the Cotton effects can often be correlated with the absolute configuration of the molecule through theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT).
Consider a hypothetical chiral derivative, (R)- and (S)-2'-amino-2-fluoro-6-(propan-2-yl)-[1,1'-biphenyl]-4-carboxylic acid. The expected CD spectra for these enantiomers would be mirror images of each other, as illustrated in the hypothetical data table below.
Interactive Data Table: Hypothetical Circular Dichroism Data for Chiral Derivatives
| Wavelength (nm) | (R)-Enantiomer Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | (S)-Enantiomer Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
| 220 | +15,000 | -15,000 |
| 245 | -22,000 | +22,000 |
| 280 | +8,000 | -8,000 |
| 310 | 0 | 0 |
The study of such chiral derivatives is pertinent in fields like medicinal chemistry and materials science, where the specific three-dimensional arrangement of atoms is crucial for biological activity or material properties. CD spectroscopy, therefore, provides an essential layer of characterization for these advanced applications of this compound derivatives.
Computational and Theoretical Chemistry Studies of 2 Fluoro 6 Propan 2 Yl Benzoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic nature of 2-fluoro-6-(propan-2-yl)benzoic acid. These calculations provide a foundational understanding of the molecule's stability, reactivity, and the distribution of electrons.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity.
For this compound, the HOMO is primarily localized on the electron-rich aromatic ring and the carboxyl group, indicating these are the likely sites for electrophilic attack. The LUMO, conversely, is distributed across the benzene (B151609) ring and the carboxylic acid functional group, suggesting these areas are susceptible to nucleophilic attack. The presence of the electron-withdrawing fluorine atom and the bulky isopropyl group influences the energies of these orbitals.
Table 1: Calculated Frontier Molecular Orbital Properties (Note: The following values are representative and depend on the level of theory and basis set used for the calculation.)
| Parameter | Calculated Value (eV) |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with colors indicating different potential values. Red typically signifies regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), susceptible to nucleophilic interaction.
In this compound, the ESP map reveals the most negative potential (red) is concentrated around the oxygen atoms of the carboxyl group, as expected due to their high electronegativity. A region of positive potential (blue) is located around the acidic hydrogen of the carboxyl group, highlighting its propensity to be donated in a chemical reaction. The fluorine atom also contributes to a localized region of negative potential.
Conformational Analysis and Energy Minima Determination via Molecular Mechanics and Dynamics
The presence of the bulky isopropyl group adjacent to the carboxyl group introduces significant steric hindrance, leading to multiple possible low-energy conformations (rotamers). Conformational analysis is essential to identify the most stable three-dimensional arrangement of the atoms.
Molecular mechanics (MM) and molecular dynamics (MD) simulations are employed to explore the potential energy surface of the molecule. These methods systematically rotate the single bonds, particularly the C-C bond connecting the isopropyl group to the ring and the C-C bond of the carboxyl group, to calculate the energy of each resulting conformation. The results typically show that the global energy minimum conformation is one that minimizes the steric clash between the ortho substituents. This often involves the isopropyl group and the carboxyl group being twisted out of the plane of the benzene ring.
Reaction Pathway Elucidation and Transition State Modeling
Computational methods can be used to model chemical reactions involving this compound, such as its synthesis or its role as an intermediate. By calculating the energies of reactants, products, and transition states, a complete reaction energy profile can be constructed.
Transition state theory combined with quantum chemical calculations allows for the precise location of the transition state structure—the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction, which is a critical factor in understanding reaction kinetics. For instance, in the esterification of this compound, modeling can elucidate the multi-step mechanism involving protonation, nucleophilic attack, and elimination, identifying the rate-determining step.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Theoretical calculations can predict various spectroscopic properties, which serve as a valuable tool for structural confirmation when compared with experimental data.
NMR Chemical Shifts: Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, it is possible to calculate the theoretical ¹H and ¹³C NMR chemical shifts. These predicted shifts are highly sensitive to the electronic environment of each nucleus and the molecule's conformation. For this compound, calculations can help assign the specific resonances in its complex NMR spectrum, which can be challenging to interpret experimentally due to the molecule's asymmetry.
Vibrational Frequencies: Theoretical frequency calculations can predict the infrared (IR) and Raman spectra. Each calculated vibrational mode corresponds to a specific molecular motion, such as the C=O stretch of the carboxyl group, the O-H stretch, and various C-H and aromatic ring vibrations. Comparing the calculated vibrational frequencies with an experimental IR spectrum helps to confirm the compound's identity and structural features. A scaling factor is often applied to the calculated frequencies to better match experimental values.
Table 2: Predicted vs. Experimental Vibrational Frequencies (Note: Predicted values are typically scaled to correct for anharmonicity and basis set limitations.)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |
|---|---|---|
| O-H Stretch (Carboxylic Acid) | 3450 (broad) | 2500-3300 (broad) |
| C=O Stretch (Carboxylic Acid) | 1725 | 1700-1725 |
| C-F Stretch | 1250 | 1200-1300 |
Intermolecular Interaction Modeling and Crystal Lattice Energy Calculations
In the solid state, molecules of this compound arrange themselves into a crystal lattice. The stability of this lattice is determined by a network of intermolecular interactions, such as hydrogen bonds and van der Waals forces.
Computational modeling can be used to study these interactions. A key feature for this molecule is the formation of hydrogen-bonded dimers, where the carboxyl groups of two molecules interact in a head-to-tail fashion. This is a common motif for carboxylic acids. Calculations can quantify the strength of this hydrogen bond. Furthermore, crystal structure prediction methods can be employed to calculate the lattice energy—the energy released when the constituent molecules come together from the gas phase to form the crystal. These calculations help in understanding the polymorphism (the ability of a substance to exist in more than one crystal form) of the compound.
Applications of 2 Fluoro 6 Propan 2 Yl Benzoic Acid As a Building Block in Advanced Organic Synthesis
Precursor to Complex Polycyclic Aromatic Hydrocarbons
While the direct application of 2-fluoro-6-(propan-2-yl)benzoic acid in the synthesis of polycyclic aromatic hydrocarbons (PAHs) is not extensively documented in dedicated studies, the chemistry of related fluorinated aromatics provides a clear indication of its potential utility. The synthesis of regiospecifically fluorinated PAHs is an area of significant interest due to the ability of fluorine to modulate the electronic properties, stability, and biological activity of the final molecule.
General strategies for synthesizing fluorinated PAHs often involve the cyclization of precursors that already contain the fluoro-substituent. For instance, methods like the oxidative photocyclization of 1,2-diarylfluoroethenes are employed to create complex structures like fluorinated chrysene (B1668918) and benzo[c]phenanthrene. nih.gov In such synthetic routes, a molecule like this compound could be envisioned as a starting material after transformation of its carboxylic acid group into a component suitable for coupling and subsequent cyclization reactions. The presence of the fluorine atom can influence the regioselectivity of cyclization and the ultimate properties of the resulting PAH. nih.govbenthamscience.com
Integration into Heterocyclic Compound Synthesis
The synthesis of fluorinated heterocyclic compounds is of paramount importance in materials science and agrochemistry. nih.gov The this compound scaffold is a valuable starting point for creating a variety of heterocyclic systems. The ortho-fluoro substituent can act as a leaving group in nucleophilic aromatic substitution reactions or influence the reactivity of the adjacent carboxylic acid group, while the isopropyl group provides steric bulk that can direct the outcome of cyclization reactions.
For example, substituted benzoic acids are common precursors for heterocycles like benzofurans, phthalides, and quinolones. The synthetic pathway often involves the conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride or an amide, followed by an intramolecular cyclization. The fluorine atom in the ortho position can activate the aromatic ring for nucleophilic attack or influence the regiochemistry of metallation-cyclization sequences. While specific examples detailing the cyclization of this compound are not prominent, the general reactivity patterns of fluorinated benzoic acids suggest its applicability in constructing diverse heterocyclic frameworks. nih.gov
Role in the Construction of Macrocyclic Structures
Macrocycles represent an important class of molecules with applications ranging from host-guest chemistry to the development of functional materials. The incorporation of fluorinated and sterically hindered building blocks can impart unique conformational rigidity and recognition properties to the macrocyclic structure.
While direct literature examples employing this compound for macrocyclization are scarce, its structural motifs are relevant. The synthesis of macrocyclic peptides, for instance, sometimes involves the use of aromatic amino acids or other building blocks that can be derived from benzoic acids. Solid-phase synthesis methods have been developed to create libraries of small macrocycles containing electrophilic handles, demonstrating the modular approach to their construction. In principle, this compound could be incorporated into such a workflow, with the carboxylic acid serving as a handle for attachment to a resin or for coupling with other components of the macrocycle. The steric hindrance from the isopropyl group and the electronic influence of the fluorine could play a crucial role in directing the three-dimensional structure of the final macrocycle.
Utility in Asymmetric Synthesis Methodologies
Asymmetric synthesis, the controlled formation of chiral molecules, is a cornerstone of modern chemistry. The use of chiral building blocks or catalysts derived from them is a primary strategy. This compound, while achiral itself, possesses features that are highly relevant to asymmetric synthesis. The ortho-isopropyl group, in particular, creates a sterically crowded environment that could be exploited for diastereoselective reactions.
For example, if the isopropyl group were replaced by a different substituent, creating a chiral center, or if the benzoic acid were used to synthesize a chiral ligand or catalyst, the ortho-fluoro group could enhance the steric and electronic differentiation of the catalyst's environment. A notable strategy in asymmetric synthesis involves the use of chiral nickel(II) complexes for the stereoselective synthesis of non-canonical amino acids, including fluorinated variants. beilstein-journals.org These methods rely on a chiral ligand to direct the alkylation of an amino acid equivalent. A molecule derived from this compound could potentially be developed into a novel chiral ligand for such transformations, where the fluorine and isopropyl groups would be key to defining the chiral pocket of the catalyst.
Scaffold for Combinatorial Library Generation (excluding specific drug discovery efforts)
Combinatorial chemistry is a powerful technique for the rapid synthesis and screening of large numbers of compounds to discover new materials and functionalities. The core of a combinatorial library is the scaffold, a central structure to which a variety of building blocks are attached. Substituted benzoic acids are excellent scaffolds due to the versatility of the carboxylic acid group for forming amide, ester, and other linkages. acs.orgnih.gov
This compound is well-suited as a scaffold for creating libraries of novel compounds for applications in materials science or as chemical probes. The carboxylic acid provides a primary point of diversification. Further functionalization of the aromatic ring or the isopropyl group could provide secondary points for adding chemical diversity. For instance, a library could be generated by amidating the carboxylic acid with a range of amines, while simultaneously varying another substituent on the ring. nih.gov Such libraries could be screened for properties like liquid crystal behavior, fluorescence, or specific binding to target materials. The development of combinatorial polymer scaffold libraries for applications like tissue engineering highlights the broad utility of this approach beyond drug discovery. duke.edu
Interactions with Biological Systems: Mechanistic and Structural Insights Excluding Clinical Studies
Investigation of Enzyme-Substrate Analog Interactions (Focused on Binding Mechanisms and Structural Changes)
The structure of 2-fluoro-6-(propan-2-yl)benzoic acid, with its ortho-fluoro and ortho-isopropyl substituents, suggests it could act as an analog for natural enzyme substrates, potentially leading to competitive inhibition. The "ortho effect" is a critical concept in this context. The steric hindrance caused by the bulky isopropyl group and the fluorine atom at the ortho positions is expected to force the carboxylic acid group to twist out of the plane of the benzene (B151609) ring. This conformational change can significantly influence how the molecule fits into an enzyme's active site.
For instance, studies on other ortho-substituted benzoic acids have shown that this twisting can inhibit the resonance between the carboxyl group and the phenyl ring, altering the electronic properties and acidity of the molecule. This, in turn, affects the potential for hydrogen bonding and other non-covalent interactions with amino acid residues in the enzyme's binding pocket.
While no specific enzyme targets for this compound have been identified, research on a closely related analog, 2-fluoro-6-methylbenzoic acid, has shown its use as a building block in the synthesis of an epidermal growth factor receptor (EGFR) inhibitor. ossila.com This indicates that the 2-fluoro-6-alkylbenzoic acid scaffold can be recognized by and bind to enzyme active sites.
Computational modeling, such as molecular docking, is a powerful tool to predict the binding mode of such inhibitors. These studies can reveal key interactions, such as hydrogen bonds between the carboxylate group and specific residues, and hydrophobic interactions involving the phenyl ring and the isopropyl group. For example, a hypothetical docking study could reveal interactions similar to those observed for other benzoic acid derivatives that inhibit enzymes like protein-tyrosine phosphatases. beilstein-journals.org
Table 1: Hypothetical Binding Interactions of this compound with a Generic Enzyme Active Site
| Interacting Residue | Interaction Type | Distance (Å) |
| Arginine | Hydrogen Bond (with carboxylate) | 2.8 |
| Leucine | Hydrophobic (with isopropyl group) | 3.5 |
| Phenylalanine | π-π Stacking (with phenyl ring) | 4.2 |
| Serine | Hydrogen Bond (with fluorine) | 3.1 |
This table is illustrative and based on general principles of ligand-protein interactions. Specific interactions would depend on the actual enzyme target.
Ligand-Protein Binding Affinity Studies (Mechanistic, not therapeutic efficacy)
The binding affinity of a ligand to a protein is a quantitative measure of the strength of their interaction. For compounds like this compound, techniques such as fluorescence spectroscopy and isothermal titration calorimetry (ITC) would be employed to determine the dissociation constant (Kd), which is a direct measure of binding affinity.
Studies on perfluoroalkyl acids binding to proteins like bovine serum albumin have shown that electrostatic attraction is a predominant factor in the interaction. nih.gov For this compound, the carboxylate group would be the primary site for such electrostatic interactions.
Table 2: Illustrative Binding Affinity Data for Benzoic Acid Analogs to a Model Protein
| Compound | Kd (μM) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| Benzoic Acid | 50 | -5.2 | -1.5 |
| 2-Fluorobenzoic Acid | 42 | -5.5 | -1.4 |
| 2-Isopropylbenzoic Acid | 35 | -6.0 | -1.2 |
| This compound (Hypothetical) | 28 | -6.3 | -1.1 |
This data is hypothetical and serves to illustrate the potential effects of substituents on binding affinity.
Biochemical Pathway Interrogation Using Derivatized Analogs
Derivatives of this compound could be synthesized to serve as tools for interrogating biochemical pathways. By attaching reporter groups such as fluorescent tags or biotin (B1667282) to the core molecule, researchers can track its localization within cells or identify its binding partners.
For example, a fluorescent derivative could be used in cellular imaging studies to visualize the distribution of the compound and its potential accumulation in specific organelles. A biotinylated derivative could be used in pull-down assays to isolate and identify proteins that interact with the this compound scaffold.
The synthesis of such derivatives would likely involve modifying the carboxylic acid group or, if possible, one of the aromatic protons. The choice of linker between the core molecule and the tag is crucial to ensure that the biological activity of the parent compound is not significantly compromised.
Development of Probes for Receptor Binding Site Characterization (Excluding physiological effects)
The 2,6-disubstituted benzoic acid scaffold can serve as a basis for the development of molecular probes to characterize receptor binding sites. These probes are designed to have high affinity and specificity for a particular receptor, allowing for the mapping and characterization of its ligand-binding pocket.
For instance, methyl-substituted benzhydroxamic acids have been successfully used as structural probes to investigate the substrate binding site of horseradish peroxidase. acs.org Similarly, derivatives of this compound could be synthesized with photoreactive groups. Upon binding to the target receptor and exposure to UV light, these probes would form a covalent bond with nearby amino acid residues, allowing for their identification through techniques like mass spectrometry.
The fluorine atom in this compound could also be replaced with a radioactive isotope, such as fluorine-18, to create a radiolabeled probe for use in positron emission tomography (PET) imaging. This would enable the non-invasive visualization and quantification of the target receptor in living systems.
Future Research Directions and Unexplored Avenues
Exploration of Novel Catalytic Methods for Synthesis
The synthesis of polysubstituted aromatic compounds, particularly those with sterically demanding ortho-substituents like 2-fluoro-6-(propan-2-yl)benzoic acid, remains a significant challenge in organic synthesis. Future research should focus on developing novel catalytic methods to improve efficiency, selectivity, and sustainability.
Palladium-catalyzed cross-coupling reactions have become a powerful tool for the formation of carbon-carbon bonds. A potential avenue for the synthesis of this compound could involve the ortho-alkylation of a 2-fluorobenzoic acid derivative. While Pd(II)-catalyzed alkylation of aryl C-H bonds has been demonstrated, further research is needed to optimize this for substrates with a bulky isopropyl group. nih.gov
Another promising approach is the use of transition metal-catalyzed fluorination. numberanalytics.com While direct C-H fluorination is an attractive goal, current methods are often limited to simple arenes. nih.gov A more feasible strategy could involve the fluorination of a pre-functionalized precursor. For instance, nucleophilic fluorination of a suitably substituted 1-arylbenziodoxolone has been shown to be an effective method for producing 2-fluorobenzoic acids. arkat-usa.org Investigating this methodology for a precursor to this compound could lead to a more efficient synthesis.
| Catalytic Method | Potential Precursor | Key Research Challenge | Relevant Findings |
|---|---|---|---|
| Pd(II)-Catalyzed ortho-Alkylation | 2-Fluorobenzoic acid | Overcoming steric hindrance from the isopropyl group. | Pd(II)-catalyzed alkylation of aryl C-H bonds has been achieved without a co-oxidant. nih.gov |
| Nucleophilic Fluorination | Substituted 1-arylbenziodoxolone | Synthesis of the required complex precursor. | This method is effective for producing other 2-fluorobenzoic acids. arkat-usa.org |
| Transition Metal-Catalyzed Fluorination | 2-(propan-2-yl)benzoic acid | Achieving high regioselectivity for the ortho-position. | Transition metal catalysts can enable efficient and regioselective fluorination of aromatic rings. numberanalytics.com |
Development of Chemo- and Regioselective Transformations
The presence of three distinct functional groups (carboxylic acid, fluorine, and isopropyl group) on the aromatic ring of this compound makes it an ideal substrate for exploring chemo- and regioselective transformations. A reaction that selectively targets one functional group in the presence of others is termed chemoselective. youtube.comyoutube.com Similarly, a reaction that is selective for a particular region of the molecule is known as regioselective. youtube.comyoutube.com
Future research could focus on the selective modification of each functional group. For example, the carboxylic acid group could be converted to esters, amides, or other derivatives while leaving the rest of the molecule intact. Conversely, reactions could be developed to selectively functionalize the aromatic ring via electrophilic or nucleophilic aromatic substitution, with the existing substituents directing the position of the new group. The fluorine atom, for instance, is known to influence the reactivity and regioselectivity of such reactions. nih.gov
The development of catalytic systems that can distinguish between the different C-H bonds on the aromatic ring would be a particularly exciting avenue. This would allow for the late-stage functionalization of the molecule, providing access to a wide range of novel derivatives with potentially interesting properties.
Integration into Materials Science and Polymer Chemistry (e.g., as a monomer, functional group)
Fluorinated polymers often exhibit desirable properties such as high thermal stability, chemical resistance, and unique surface properties. kaibangchem.commdpi.com this compound could serve as a novel monomer or functional group for the creation of advanced materials.
As a monomer, it could be incorporated into polyesters or polyamides through the reaction of its carboxylic acid group. The presence of the fluorine and isopropyl groups on the polymer backbone would be expected to influence the polymer's properties, such as its solubility, glass transition temperature, and crystallinity. Research in this area would involve the synthesis and characterization of these novel polymers.
Furthermore, the compound could be used to functionalize existing polymers, introducing the fluorinated benzoic acid moiety as a side chain. This could be a route to modify the surface properties of materials, for example, to create hydrophobic or oleophobic coatings. The synthesis of fluorinated-phosphonic acid methacrylates and their subsequent polymerization has demonstrated the feasibility of incorporating complex functional monomers into polymers. nih.gov
| Application | Method of Integration | Potential Impact on Material Properties | Relevant Precedent |
|---|---|---|---|
| Novel Polymer Synthesis | Incorporation as a monomer in polyesters or polyamides. | Modified thermal stability, solubility, and crystallinity. | Fluorinated aromatics are used in the synthesis of high-performance fluoropolymers. numberanalytics.com |
| Polymer Functionalization | Attachment as a side chain to an existing polymer. | Creation of surfaces with tailored properties like hydrophobicity. | Molecularly imprinted polymers utilize functional monomers to create specific recognition sites. nih.gov |
Advanced Applications in Chemical Biology Tool Development (Mechanistic, not clinical)
Fluorinated molecules are valuable tools in chemical biology for probing biological systems. nih.gov The introduction of fluorine can alter a molecule's conformation, pKa, and metabolic stability, making it a useful label or probe. nih.gov While avoiding clinical applications, future research could explore the use of this compound in the development of chemical tools for fundamental biological research.
For example, it could be incorporated into larger molecules designed to interact with specific proteins. The fluorine atom could serve as a reporter group for 19F NMR spectroscopy, a powerful technique for studying protein-ligand interactions. The unique chemical shift of the fluorine nucleus provides a sensitive handle to monitor binding events and conformational changes.
Derivatives of this benzoic acid could also be developed as inhibitors for enzymes, where the fluorine and isopropyl groups contribute to binding affinity and selectivity. A study on benzoic acid derivatives as sirtuin inhibitors demonstrated that the nature of the substituent on the benzoic acid ring is crucial for activity. nih.gov
Sustainability and Scalability of Synthetic Routes
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are of increasing importance. eurekalert.orgsciencedaily.com Future research on the synthesis of this compound should prioritize the development of sustainable and scalable routes.
This includes exploring the use of greener solvents, reducing the number of synthetic steps, and utilizing catalytic methods that operate under mild conditions with high atom economy. For example, developing a one-pot synthesis from readily available starting materials would be a significant advancement. ucl.ac.uk
The scalability of fluorination reactions is another critical consideration. While many laboratory-scale fluorination methods exist, their translation to industrial production can be challenging. Research into continuous flow processes or the use of more robust and recyclable fluorinating agents could address these challenges. acs.org For instance, recent work on the use of renewable reagents for nucleophilic fluorination offers a promising direction. acs.org
High-Throughput Screening for Fundamental Chemical Discoveries (Excluding drug discovery)
High-throughput screening (HTS) is a powerful technique for rapidly testing large numbers of compounds for a specific activity. rsc.org While often associated with drug discovery, HTS can also be a valuable tool for fundamental chemical research.
Future research could utilize this compound and its derivatives in HTS campaigns to discover new catalysts or chemical transformations. For example, a library of compounds based on this scaffold could be screened for their ability to catalyze a particular reaction. The unique steric and electronic properties of the molecule could lead to the discovery of novel and unexpected catalytic activities.
Furthermore, HTS could be used to explore the reactivity of this compound itself. By reacting it with a large library of different reagents under various conditions, new and selective chemical transformations could be identified, expanding the synthetic utility of this compound. The development of biosensors for benzoic acid derivatives could also facilitate high-throughput screening for metabolic engineering applications. nih.gov
Q & A
Q. What are the recommended synthetic routes for 2-fluoro-6-(propan-2-yl)benzoic acid, and how can purity be optimized?
- Methodological Answer : A two-step approach is commonly employed: (1) Friedel-Crafts alkylation of 2-fluorobenzoic acid with isopropyl halide using Lewis acids (e.g., AlCl₃) to introduce the isopropyl group at the 6-position, followed by (2) purification via recrystallization in ethanol/water mixtures. Purity (>95%) can be confirmed by HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) . For intermediates, column chromatography (silica gel, hexane/ethyl acetate) is recommended to remove unreacted alkylating agents.
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- Spectroscopy : Use and NMR to confirm substitution patterns (e.g., coupling constants for fluorine-proton interactions). NMR can identify carbonyl and aromatic carbons.
- Mass Spectrometry : High-resolution ESI-MS or EI-MS (NIST database alignment) validates molecular weight and fragmentation patterns .
- X-ray Crystallography : For definitive structural confirmation, employ SHELX software for refinement, particularly if crystallizing from DMSO/water mixtures .
Q. What solvents and conditions are optimal for solubility studies?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and alcohols. For kinetic studies, prepare stock solutions in DMSO (10 mM) and dilute in PBS (pH 7.4). Monitor precipitation via dynamic light scattering (DLS) and adjust pH to 6–8 to avoid carboxylate protonation issues .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected 19F^{19}\text{F}19F NMR shifts)?
- Methodological Answer : Anomalous shifts may arise from solvent effects or intramolecular interactions. Conduct variable-temperature NMR (VT-NMR) in DMSO-d₆ to assess conformational changes. Cross-validate with DFT calculations (B3LYP/6-311+G(d,p)) to model electronic environments. Compare experimental and computed chemical shifts to identify artifacts .
Q. What strategies are effective for studying its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : The fluorine substituent may hinder catalysis. Optimize conditions by:
- Using Pd(PPh₃)₄ with K₂CO₃ in THF/water (3:1) at 80°C.
- Protecting the carboxylic acid as a methyl ester to prevent catalyst poisoning.
Monitor reaction progress via TLC (silica, UV254) and deprotect with LiOH/MeOH post-coupling .
Q. How to design assays for evaluating biological activity (e.g., enzyme inhibition)?
- Methodological Answer :
- In Vitro Assays : Screen against target enzymes (e.g., cyclooxygenase isoforms) using fluorogenic substrates. Pre-incubate the compound (1–100 µM) in Tris buffer (pH 7.5) and measure inhibition via fluorescence quenching.
- Computational Docking : Use AutoDock Vina to predict binding modes, focusing on interactions between the fluorine atom and hydrophobic enzyme pockets .
Q. What crystallographic challenges arise during structure determination, and how are they addressed?
- Methodological Answer : Twinning or poor diffraction may occur due to flexible isopropyl groups. Solutions include:
- Growing crystals at 4°C to slow nucleation.
- Using SHELXD for twin resolution and SHELXL for anisotropic refinement of fluorine atoms.
- Incorporating hydrogen-bonding constraints (e.g., O–H⋯O interactions) during refinement .
Data Contradiction and Reproducibility
Q. How should discrepancies in reported melting points or spectral data be investigated?
- Methodological Answer : Variations often stem from polymorphic forms or residual solvents. Perform:
Q. What protocols ensure reproducibility in biological studies across labs?
- Methodological Answer : Standardize:
- Compound storage (–20°C, desiccated) to prevent hydrolysis.
- Cell culture conditions (e.g., 5% CO₂, 37°C for cytotoxicity assays).
Include positive controls (e.g., aspirin for COX inhibition) and validate via LC-MS to confirm compound integrity post-experiment .
Safety and Handling
Q. What precautions are critical when handling this compound in acidic conditions?
- Methodological Answer :
The carboxylic acid group may release HF under strong acids (pH < 2). Use: - PPE (nitrile gloves, face shield) in fume hoods.
- Neutralization traps (CaCO₃ slurry) for waste disposal.
Monitor for skin irritation via patch tests in preclinical workflows .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
